molecular formula C19H12BF3O2 B2996121 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol CAS No. 2366993-30-6

5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B2996121
CAS RN: 2366993-30-6
M. Wt: 340.11
InChI Key: GYMSYJIUICZFDE-UHFFFAOYSA-N
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Description

Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .


Synthesis Analysis

Fluorinated compounds can be synthesized in a variety of ways. For example, a new fluorinated pyrazole was successfully synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

Pyrazole can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the aldehyde groups help to extend the structure to frameworks by forming covalent bonding and the fluoro-groups enhance the richness of the fluorine content of the targeted structures .

Scientific Research Applications

Radiotracer Development for Medical Imaging

The study titled "Phase 1 Evaluation of 11C-CS1P1 to Assess Safety and Dosimetry in Human Participants" discusses the evaluation of a radiotracer, which is a type of chemical compound used in medical imaging to diagnose and track the progression of diseases such as multiple sclerosis. The research found that the radiotracer binds with high specificity to its target and supports its safety for use in human clinical populations, indicating that similar fluorinated compounds could potentially be used in the development of new radiotracers for imaging purposes (Brier et al., 2022).

Chemotherapy Drug Metabolism and Toxicity

Another study, "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans," examines the metabolism of a novel orexin receptor antagonist used for insomnia treatment. It details how the compound is metabolized and eliminated in the body, mainly via the feces, with significant insights into the metabolites formed. Such research is crucial for understanding the pharmacokinetics and potential toxicities of chemotherapy drugs, including those with fluorine components (Renzulli et al., 2011).

Environmental and Health Impact Studies

Research titled "Urinary concentrations of environmental phenols in pregnant women in a pilot study of the National Children's Study" investigates exposure to various environmental phenols, including those used in consumer and personal care products. Such studies are essential for understanding the environmental and health impacts of fluorinated compounds, given their widespread use and potential for exposure (Mortensen et al., 2014).

Mechanism of Action

Safety and Hazards

Safety information for similar compounds indicates that they may be harmful if swallowed and may cause eye irritation. They may also cause respiratory irritation .

properties

IUPAC Name

5-fluoro-3,3-bis(4-fluorophenyl)-1-hydroxy-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BF3O2/c21-14-5-1-12(2-6-14)19(13-3-7-15(22)8-4-13)17-11-16(23)9-10-18(17)20(24)25-19/h1-11,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMSYJIUICZFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=C(C=C2)F)C(O1)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol

CAS RN

2366993-30-6
Record name 5-Fluoro-3,3-bis(4-fluorophenyl)benzo[c][1,2]oxaborol-1(3H)-ol
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